molecular formula C7H5F3N2O2 B027955 4-Nitro-3-(trifluoromethyl)aniline CAS No. 393-11-3

4-Nitro-3-(trifluoromethyl)aniline

Cat. No.: B027955
CAS No.: 393-11-3
M. Wt: 206.12 g/mol
InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(trifluoromethyl)aniline (C₇H₅F₃N₂O₂; molecular weight 206.12) is a nitroaromatic compound characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the aniline moiety . Its unique structure enables applications in pharmaceuticals, particularly as a nitric oxide (NO) photo-donor in anticancer prodrugs . Under visible light (400 nm), the twisted geometry of the nitro group, induced by the steric and electronic effects of the -CF₃ substituent, facilitates NO release via nitro-to-nitrite rearrangement . This process generates non-toxic phenolic byproducts, distinguishing it from other NO donors with cytotoxic photoproducts . The compound is also a metabolite of the antiandrogenic drug flutamide, detected in biological samples via TLC, GC-MS, and spectrophotometry .

Preparation Methods

The synthesis of 4-Nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline. One common method includes the following steps :

    Nitration: Reacting 3-(trifluoromethyl)aniline with nitric acid in the presence of sulfuric acid at a temperature of 0-5°C.

    Acetyl Protection: The intermediate product, 4-nitro-3-(trifluoromethyl)acetanilide, is formed by reacting 3-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent.

    Deprotection: The acetyl group is removed using potassium carbonate in an ethanol solution to yield this compound.

Industrial production methods often follow similar routes but are optimized for higher yields and purity, with careful control of reaction conditions to minimize impurities .

Chemical Reactions Analysis

4-Nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group formed from reduction can be further oxidized to form nitroso or azo compounds.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts . Major products formed from these reactions include 4-amino-3-(trifluoromethyl)aniline and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Flutamide Synthesis
One of the primary applications of NTFA is in the synthesis of flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. Flutamide's efficacy is partly attributed to its metabolites, including NTFA, which are produced during hepatic metabolism . The compound serves as a critical intermediate in producing various selective androgen receptor modulators (SARMs), enhancing its relevance in drug development.

Metabolism Studies
Research indicates that NTFA is a significant urinary metabolite of flutamide, highlighting its role in pharmacokinetics and toxicity studies. Understanding the metabolic pathways involving NTFA can aid in assessing drug safety and efficacy .

Analytical Chemistry

Detection Methods
NTFA has been studied for its detection in biological materials using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electron spectrophotometry. These methods allow for the quantification of NTFA in various biological fluids and tissues, including cadaveric hepatic tissue, blood, plasma, and urine .

Quantitative Evaluation
The following table summarizes the detection limits of NTFA in different biological matrices:

Biological MatrixDetection Limit (mg/100g or mL)
Cadaveric Hepatic Tissue0.12
Blood0.09
Plasma0.06
Urine0.05

This data underscores the compound's significance in forensic toxicology and clinical diagnostics.

Material Science Applications

Optical Waveguide Materials
NTFA can also be utilized to prepare intermediates for optical materials, such as 4-bromo-2-nitrotrifluorotoluene. These materials are essential for developing advanced photonic devices due to their unique optical properties .

Case Studies

Case Study: Detection in Forensic Toxicology
A study focused on the extraction and detection of NTFA from biological samples demonstrated the effectiveness of acetone as an insulating agent. The researchers successfully isolated NTFA from cadaveric tissues using silica gel chromatography, providing a reliable method for forensic analysis . This method allows for precise quantification necessary for legal investigations.

Case Study: Metabolic Pathway Analysis
Another research effort investigated the metabolic pathways of flutamide in human liver microsomes, identifying NTFA as a major metabolite. This study emphasized the importance of understanding drug metabolism to predict therapeutic outcomes and potential side effects .

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)aniline largely depends on its application. In pharmaceuticals, it acts as an intermediate in the synthesis of active compounds that target specific molecular pathways. For instance, in the synthesis of fluorescent dyes, it interacts with other chemical groups to produce compounds that emit fluorescence under specific conditions .

Comparison with Similar Compounds

Halogen-Substituted Analogs: Trifluoromethyl vs. Trichloromethyl vs. Tribromomethyl

4-Nitro-3-(trifluoromethyl)aniline (NTFA) has been compared with its chloro- and bromo-substituted analogs (4-nitro-3-(trichloromethyl)aniline, NTCA; 4-nitro-3-(tribromomethyl)aniline, NTBA) using spectroscopic and quantum mechanical analyses :

Property NTFA (CF₃) NTCA (CCl₃) NTBA (CBr₃)
Dipole Moment (μ, Debye) 6.12 5.87 5.64
Hyperpolarizability (β, a.u.) 4.98 × 10⁻³⁰ 4.21 × 10⁻³⁰ 3.76 × 10⁻³⁰
NBO Stabilization Energy (kcal/mol) 28.5 25.3 22.1

Key Findings:

  • The -CF₃ group in NTFA exhibits stronger electron-withdrawing effects, leading to higher dipole moments and hyperpolarizability, making it more suitable for nonlinear optical applications .
  • Natural Bond Orbital (NBO) analysis reveals greater intramolecular charge transfer stabilization in NTFA compared to NTCA/NTBA, attributed to fluorine’s electronegativity .

Positional Isomers: Nitro Group Substitution Patterns

Structural isomerism significantly impacts reactivity and biological activity:

Compound Nitro Position Key Properties
This compound 4 High NO release under light; non-toxic photoproducts; used in prodrugs
3-Nitro-5-(trifluoromethyl)aniline 3 Lower NO release efficiency due to planar nitro geometry
2-Nitro-3-(trifluoromethyl)aniline 2 Reduced steric hindrance; potential for unintended metabolic pathways

Other Nitroaromatic NO Donors

Compared to non-CF₃-containing nitrobenzene derivatives:

Compound NO Release Mechanism Light Sensitivity Cytotoxicity of Byproducts
NTFA Nitro-to-nitrite rearrangement (400 nm) High Non-toxic
Phenyl sulfonyl furoxan Thermal decomposition Low Moderate
Nitroxy derivatives Enzymatic cleavage None High

Advantages of NTFA:

  • Spatial control via light activation enhances tumor-targeted NO delivery .
  • Phenolic photoproducts exhibit antioxidant properties, reducing post-release toxicity .

Flutamide Metabolites

NTFA is a major metabolite of flutamide, contrasting with hydroxylated derivatives:

Metabolite Structure Detection Limit in Liver (mg/100 g) Bioactivity
NTFA Nitro + CF₃ 0.12 Associated with hepatic toxicity
2-Hydroxyflutamide (2-OH FLU) Hydroxyl + CF₃ Not quantified Primary antiandrogenic agent
FLU-3 Nitro + hydroxyl + CF₃ Not quantified Dominant urinary metabolite

NTFA’s nitro group complicates detection in biological matrices, requiring acetone extraction and silicagel chromatography for isolation .

Biological Activity

4-Nitro-3-(trifluoromethyl)aniline (NTFA) is a compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article delves into the biological activity of NTFA, focusing on its anticancer potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a nitro group and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups significantly influences its electronic properties and biological activity.

  • Molecular Formula : C7H5F3N2O2
  • Molecular Weight : 208.12 g/mol

The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, potentially increasing its efficacy in cellular environments.

Anticancer Activity

Recent studies have highlighted the potential of NTFA derivatives in anticancer therapies. Research indicates that modifications to fluoroquinolone structures, including the incorporation of NTFA, can enhance cytotoxicity against various cancer cell lines.

In Vitro Studies

  • Cell Viability Assays :
    • The cytotoxic effects of NTFA derivatives were evaluated using MTT assays on several tumor cell lines, including breast (MCF-7, MDA-MB231) and prostate (DU145) cancer cells. Results demonstrated that compounds containing the NTFA moiety exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
  • Mechanisms of Action :
    • The anticancer effects are primarily attributed to the inhibition of DNA topoisomerases, leading to cell cycle arrest and apoptosis. Specifically, NTFA derivatives have been shown to induce G2/M phase arrest and promote apoptotic cell death through various pathways, including modulation of histone deacetylases and matrix metalloproteinases .

Study 1: Antitumor Efficacy

A study explored the effects of NTFA derivatives on prostate cancer cells (DU145). The results indicated that these compounds significantly reduced cell viability compared to controls, with the most potent derivative achieving an IC50 value of approximately 1.56 μM .

CompoundCell LineIC50 (μM)Mechanism
NTFA-Derivative 1DU1451.56Topoisomerase II inhibition
NTFA-Derivative 2MCF-72.33Apoptosis induction

Study 2: Fluoroquinolone Derivatives

Another investigation focused on fluoroquinolone derivatives containing the NTFA moiety, which exhibited enhanced anticancer activities across multiple cell lines, including triple-negative breast cancer (TNBC) models. The study confirmed that these derivatives not only inhibited cell proliferation but also reduced migratory capabilities of cancer cells .

Q & A

Q. Basic Synthesis and Purification Challenges

Q: What are the common synthetic routes for 4-nitro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized to improve yield and purity? A: The compound is synthesized via nitration of 3-(trifluoromethyl)aniline or chlorination of intermediates like 2-chloro-3-(trifluoromethyl)aniline. Optimizing reaction parameters (e.g., temperature, stoichiometry of chlorinating agents) is critical. For example, using 5.3 equivalents of bromoacetyl bromide and 2.4 equivalents of triethylamine at 0°C improves intermediate formation . Purification often involves column chromatography with silica gel or recrystallization using polar aprotic solvents. Purity (>95%) is confirmed via HPLC using reference standards like 3-(trifluoromethyl)aniline or nitro derivatives .

Q. Spectroscopic Characterization

Q: How do spectroscopic methods (FT-IR, NMR, UV-Vis) differentiate this compound from halogenated analogs (e.g., Cl/Br-substituted derivatives)? A: Key spectral markers include:

  • NMR : The 19F^{19}\text{F} NMR signal for CF3_3 appears at ~-60 ppm, distinct from Cl/Br analogs. 1H^{1}\text{H} NMR shows aromatic protons at δ 7.8–8.2 ppm, influenced by nitro and CF3_3 groups .
  • FT-IR : Stretching vibrations for NO2_2 (asymmetric: ~1520 cm1^{-1}; symmetric: ~1340 cm1^{-1}) and C-F (1200–1100 cm1^{-1}) are diagnostic .
  • UV-Vis : Absorption maxima near 280–320 nm correlate with π→π* transitions in the nitro-aromatic system. Halogen substitution shifts λmax_{\text{max}} due to altered electron-withdrawing effects .

Q. Substituent Effects on Basicity and Reactivity

Q: How do the nitro and trifluoromethyl groups influence the basicity and nucleophilic reactivity of the amine group? A: The nitro group (meta to NH2_2) and CF3_3 (ortho to NH2_2) synergistically reduce basicity via resonance and inductive effects. Hammett parameters (σmeta-NO2_{\text{meta-NO}_2} = +1.43; σortho-CF3_{\text{ortho-CF}_3} = +0.54) predict a pKa_a ~1–2, making the amine weakly nucleophilic. This necessitates protection (e.g., acetylation) prior to coupling reactions .

Q. Advanced Applications in Pharmacological Hybrids

Q: What methodologies are used to conjugate this compound with nucleosides or bile acids for nitric oxide (NO)-releasing hybrids? A: The free NH2_2 group enables conjugation via:

  • Amide bonds : React with carboxylic acids using EDC/HOBt in DMF.
  • Click chemistry : Azide-alkyne cycloaddition with propargylglycine derivatives .
    Photophysical studies confirm NO release under UV irradiation (365 nm), monitored via Griess assay or fluorescence probes. Hybrids show antiproliferative activity in leukemia (K562) and colon carcinoma (HCT-116) cell lines, with IC50_{50} values <10 μM .

Q. Computational Modeling of Electronic Properties

Q: How do DFT calculations elucidate the electronic structure and frontier molecular orbitals (FMOs) of this compound? A: DFT studies (B3LYP/6-311++G**) reveal:

  • HOMO : Localized on the aromatic ring and NH2_2 group.
  • LUMO : Dominated by nitro and CF3_3 groups, indicating electron-deficient character.
    NBO analysis shows strong hyperconjugation between the nitro group and aromatic π-system, stabilizing the molecule. Charge density maps predict electrophilic attack at the para position relative to NH2_2 .

Q. Contradictions in Biological Activity Data

Q: Why do some studies report cytotoxicity of this compound derivatives, while others indicate low toxicity prior to NO release? A: Discrepancies arise from:

  • Substituent effects : Conjugation partners (e.g., nucleosides vs. bile acids) modulate cellular uptake and metabolism.
  • Assay conditions : Toxicity is dose- and cell line-dependent. For example, free NH2_2 derivatives exhibit higher toxicity in leukemic cells due to enhanced membrane permeability .

Q. Analytical Methods for Purity Assessment

Q: What chromatographic techniques are recommended for analyzing trace impurities in this compound? A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities like 3-(trifluoromethyl)aniline (<0.1%). GC-MS with electron ionization identifies volatile byproducts (e.g., nitroso derivatives). TLC (silica gel 60 F254_{254}, ethyl acetate/hexane 1:3) provides rapid purity checks .

Q. Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A: Key precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (LD50_{50} oral, rat: ~500 mg/kg).
  • Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with 10% NaOH .

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKUVRNVYFTEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057731
Record name 3-Trifluoromethyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-11-3
Record name 4-Nitro-3-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethyl-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 393-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Trifluoromethyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITRO-3-TRIFLUOROMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15YY91105I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of ammonia in water (100 cm3, s.g. 0.88) was added to 3-trifluoromethyl-4-nitrofluorobenzene (5 g) and the mixture was heated in a bomb at 150° for 2 hours. Solvent was removed in vacuo to yield a yellow solid. Recrystallisation of this solid from hexane/ethyl acetate afforded yellow crystals of 4-nitro-3-trifluoromethylaniline, m.p. 134°, (3.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitro-3-(trifluoromethyl)aniline
4-Nitro-3-(trifluoromethyl)aniline
4-Nitro-3-(trifluoromethyl)aniline
4-Nitro-3-(trifluoromethyl)aniline
4-Nitro-3-(trifluoromethyl)aniline
4-Nitro-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.